molecular formula C8H16N2O2 B1587347 N-(2-hydroxyethyl)piperidine-3-carboxamide CAS No. 496057-54-6

N-(2-hydroxyethyl)piperidine-3-carboxamide

Cat. No. B1587347
M. Wt: 172.22 g/mol
InChI Key: RFPHDGCQINZWOO-UHFFFAOYSA-N
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Description

“N-(2-hydroxyethyl)piperidine-3-carboxamide” is a chemical compound with the empirical formula C8H10N2O2 . It is a member of the piperidine chemical family, which are structural components of piperine, a plant extract from the genus Piper .


Molecular Structure Analysis

The molecular weight of “N-(2-hydroxyethyl)piperidine-3-carboxamide” is 166.18 . The SMILES string representation of the molecule is O=C(NCCO)C1=CN=CC=C1 .

Scientific Research Applications

1. Pharmaceutical Applications of Piperidine Derivatives

  • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

2. Removal of Contaminants from Water

  • Application Summary : A new material that can remove synthetic dyes and trace metals simultaneously was prepared using N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide loaded chitosan nanoparticles .
  • Methods of Application : The performance of the prepared material for the removal of an anionic dye (direct red 31, DR31) and cationic trace metal (Pb 2+) was evaluated in unary and binary systems .
  • Results or Outcomes : The results revealed that complete removal of 10 mg L −1 of DR31 and Pb 2+ in unary system was achieved at pH o 3.0 and 5.5 using 0.5 and 2.0 g L −1, respectively, of C2@CsNPs .

3. Synthesis of Biologically Active Piperidines

  • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

4. Therapeutic Applications of Piperidine Derivatives

  • Application Summary : Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Methods of Application : Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds. Compounds with piperidine moiety show a wide variety of biologic activities .
  • Results or Outcomes : Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .

5. Chemoselective Piperidine Synthesis

  • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : Usuki et al. proposed an interesting example of functionalized chemoselective piperidine synthesis combining multiple stages in one .
  • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

6. Antioxidant Applications of Piperidine Derivatives

  • Application Summary : Piperine (N-acylpiperidine) is a true alkaloid having piperidine moiety, found in plants of Piperaceae family; it shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
  • Methods of Application : Piperine was also found to have antidepressant like effects when given to mice with chronic mild stress .
  • Results or Outcomes : The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma .

properties

IUPAC Name

N-(2-hydroxyethyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c11-5-4-10-8(12)7-2-1-3-9-6-7/h7,9,11H,1-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPHDGCQINZWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375168
Record name N-(2-hydroxyethyl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)piperidine-3-carboxamide

CAS RN

496057-54-6
Record name N-(2-hydroxyethyl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 496057-54-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Chen, L Chen, H Xu, R Cao… - Journal of Medicinal …, 2023 - ACS Publications
Soluble epoxide hydrolase (sEH) has been identified as an attractive target for anti-inflammatory drug design in recent years. Picomolar level compound G1 against sEH was obtained …
Number of citations: 1 pubs.acs.org

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